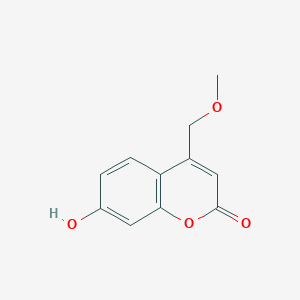

7-Hydroxy-4-methoxymethylcoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-(methoxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVOZGKAZHXKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419829 | |

| Record name | 7-Hydroxy-4-methoxymethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157101-77-4 | |

| Record name | 7-Hydroxy-4-methoxymethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Coumarin Derivatives in Chemical and Biological Sciencesfrontiersin.orgwikipedia.org

Coumarins are a large class of naturally occurring and synthetic compounds characterized by a benzo-α-pyrone moiety. rsc.org They are widely distributed in the plant kingdom and have also been isolated from fungi and bacteria. nih.gov The chemical structure of coumarin (B35378) allows for a variety of substitutions, leading to a vast library of derivatives with diverse physicochemical and biological properties. frontiersin.org

In the field of medicinal chemistry, coumarin derivatives have been extensively studied for their wide range of pharmacological activities. frontiersin.orgnih.gov These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and antitumor effects. frontiersin.orgwikipedia.org Several coumarin-based drugs have received regulatory approval and are used in clinical practice. frontiersin.org The versatility of the coumarin scaffold makes it a privileged structure in drug discovery, serving as a template for the design of new therapeutic agents. nih.gov

Beyond their medicinal applications, coumarin derivatives are also significant in other areas of chemical science. Their inherent fluorescence has led to their use as dyes, particularly in laser technology and as fluorescent probes for biological imaging and sensing applications. wikipedia.orgresearchgate.net The reactivity of the coumarin core, particularly at the C3 and C4 positions of the pyranone ring, allows for a wide range of chemical modifications, further expanding their utility in materials science and organic synthesis. frontiersin.org

Significance of 7 Hydroxy 4 Methoxymethylcoumarin As a Research Targetwikipedia.org

The specific compound 7-Hydroxy-4-methoxymethylcoumarin is a derivative of 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), a well-known and extensively studied coumarin (B35378). nih.govwisdomlib.org The introduction of a methoxymethyl group at the 4-position distinguishes it from its parent compound and provides a focal point for research. This modification can influence the compound's solubility, lipophilicity, and steric properties, which in turn can alter its biological activity and potential applications.

Researchers are interested in this compound as a target for several reasons:

Synthesis and Derivatization: The synthesis of this specific coumarin and its subsequent use as a starting material for creating new derivatives is a key area of investigation. wisdomlib.orguobaghdad.edu.iq The hydroxyl group at the 7-position and the methoxymethyl group at the 4-position offer reactive sites for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Biological Activity Screening: A significant portion of the research on this compound involves evaluating its biological properties. While some studies have explored its potential as an antibacterial agent, results have been varied. For instance, one study found it to be inactive against acne-causing bacteria. researchgate.net However, the broader coumarin class exhibits a wide range of activities, and research continues to explore the potential of this compound in other therapeutic areas.

Fluorescent Properties: Like many coumarins, derivatives of 7-hydroxy-4-methylcoumarin are known for their fluorescent properties. researchgate.net Research in this area investigates how the methoxymethyl substitution affects the compound's absorption and emission spectra, with potential applications in developing new fluorescent probes and materials. researchgate.net

Scope and Objectives of Research on 7 Hydroxy 4 Methoxymethylcoumarin

Pechmann Condensation and its Variants in Coumarin Synthesis

The Pechmann condensation, discovered by Hans von Pechmann, is a classic method for synthesizing coumarins by reacting a phenol (B47542) with a β-keto ester under acidic conditions. numberanalytics.comwikipedia.org This reaction's simplicity and efficiency have made it a popular choice for generating a diverse array of coumarin derivatives. numberanalytics.com For instance, the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) is a well-established route to produce 7-hydroxy-4-methylcoumarin. slideshare.netjetir.org The fundamental process involves a condensation reaction, followed by cyclization and dehydration to form the final coumarin ring. numberanalytics.com

Catalytic Approaches in Pechmann Condensation

The success of the Pechmann condensation is heavily reliant on the choice of an acid catalyst, which can significantly influence reaction rates and yields. numberanalytics.com A wide variety of catalysts have been employed, ranging from traditional mineral acids to modern solid acid catalysts, each with its own set of advantages and limitations.

Brønsted acids like concentrated sulfuric acid have been traditionally used in Pechmann condensations. jetir.orgasianpubs.org For example, it is used in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate. slideshare.netjetir.org However, the use of strong mineral acids can lead to by-product formation, long reaction times, and issues with corrosion and waste. asianpubs.org Polyphosphoric acid (PPA) has been shown to significantly reduce reaction times compared to sulfuric acid. youtube.com

Oxalic acid has emerged as a cheap, readily available, and efficient catalyst for this condensation, providing good yields under solvent-free conditions. researchgate.net

Lewis acids also play a crucial role in catalyzing the Pechmann reaction. nih.govwikipedia.org These electron-pair acceptors activate the carbonyl group of the β-keto ester, facilitating the reaction. wikipedia.org A variety of Lewis acids have been successfully used, including zinc chloride (ZnCl2), iron(III) chloride (FeCl3), aluminum chloride (AlCl3), and titanium tetrachloride (TiCl4). nih.gov The choice of Lewis acid can be tailored to the specific substrates and desired reaction conditions.

Table 1: Comparison of Various Acid Catalysts in Pechmann Condensation

| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |

| Brønsted Acid | Sulfuric Acid (H2SO4), Polyphosphoric Acid (PPA) | Readily available, effective. jetir.orgyoutube.com | Can lead to by-products, corrosion, and waste issues. asianpubs.org |

| Brønsted Acid | Oxalic Acid | Inexpensive, efficient under solvent-free conditions. researchgate.net | May require specific reaction tuning. |

| Lewis Acid | ZnCl2, FeCl3, AlCl3, TiCl4 | High catalytic activity, can be tailored to substrates. nih.gov | Can be sensitive to water, may require anhydrous conditions. researchgate.net |

This table provides a generalized comparison. Specific performance can vary based on reaction conditions and substrates.

To overcome the drawbacks of homogeneous acid catalysts, solid acid catalysts have been developed and utilized in Pechmann condensations. These heterogeneous catalysts offer advantages such as reusability, ease of separation from the reaction mixture, and often milder reaction conditions. asianpubs.orgresearchgate.net

Amberlyst-15 , a strongly acidic cation-exchange resin, has proven to be a highly effective and recyclable catalyst for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, particularly under solvent-free conditions. researchgate.netmdpi.comresearchgate.net It can achieve high yields (up to 95%) and can be easily recovered and reused without significant loss of activity. researchgate.net

Zeolites , such as H-Beta zeolite, are another important class of solid acid catalysts for this reaction. mdpi.comnih.gov These aluminosilicate (B74896) minerals possess both Brønsted and Lewis acid sites, high surface areas, and defined pore structures, making them active catalysts for various organic transformations, including coumarin synthesis. nih.govmdpi.comrug.nl Their catalytic activity can be influenced by the Si/Al ratio and the specific framework type. mdpi.com

Table 2: Performance of Selected Solid Acid Catalysts in Pechmann Condensation

| Catalyst | Substrates | Conditions | Yield | Reference |

| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | Solvent-free, 110°C | ~95% | researchgate.net |

| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | Microwave, Solvent-free | 97% | mdpi.com |

| H-Beta Zeolite | Resorcinol, Ethyl Acetoacetate | Microwave, Solvent-free | - | mdpi.com |

| Silica-supported Sulfuric Acid | Various Phenols, Ethyl Acetoacetate | Microwave, Solvent-free | High | asianpubs.org |

| Starch Sulfuric Acid | Various Phenols, β-ketoesters | Solvent-free, 80°C | 70-95% | researchgate.net |

Yields are as reported in the cited literature and may vary based on specific experimental details.

Modern synthetic approaches increasingly focus on environmentally benign methods. In the context of the Pechmann condensation, solvent-free reactions and microwave-assisted synthesis have gained significant attention. mdpi.comnih.govresearchgate.net

Solvent-free conditions , often referred to as neat reactions, reduce environmental impact by eliminating the need for organic solvents. researchgate.net These reactions, often coupled with solid acid catalysts like Amberlyst-15 or under mechanochemical conditions (ball milling), can lead to high yields and easier product purification. researchgate.netrsc.org

Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times compared to conventional heating methods. nih.govresearchgate.netrasayanjournal.co.in The use of microwave irradiation in conjunction with catalysts like FeF3 or p-TsOH under solvent-free conditions has been shown to be a rapid and efficient method for producing coumarin derivatives in good yields. nih.govrasayanjournal.co.in For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate can be achieved in minutes with high yield using microwave assistance. mdpi.comrasayanjournal.co.in

Reaction Mechanisms of Coumarin Formation (e.g., β-hydroxy ester intermediate, cyclization, dehydration)

The mechanism of the Pechmann condensation is a multi-step process initiated by the acid-catalyzed reaction between a phenol and a β-keto ester. numberanalytics.comwikipedia.org The generally accepted mechanism involves the following key steps:

Transesterification: The first step is the formation of a phenol ester through a transesterification reaction between the phenol and the β-keto ester. wikipedia.org

Electrophilic Attack and Cyclization: The activated carbonyl group of the newly formed ester then undergoes an intramolecular electrophilic attack on the activated aromatic ring (ortho to the hydroxyl group) to form a new ring. This step is analogous to a Friedel-Crafts acylation. wikipedia.org

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate to form the stable, aromatic coumarin ring system. wikipedia.orgslideshare.net

A key intermediate in this process is a β-hydroxy ester, which is formed and then subsequently cyclizes and dehydrates to yield the final coumarin product. slideshare.net

Alternative Synthetic Routes to this compound

While the Pechmann condensation is a dominant method, other synthetic strategies can be employed to create 7-hydroxycoumarin derivatives. These alternatives can be particularly useful for accessing specific substitution patterns that may be challenging to obtain via the Pechmann route.

One notable approach involves the chemical modification of readily available 7-hydroxycoumarins. For instance, 7-hydroxycoumarin itself can undergo acylation reactions at the hydroxyl group to yield various 7-coumarinyl carboxylates. chemijournal.com Furthermore, 7-hydroxycoumarins can be converted to 7-aminocoumarins through methods like the Smiles rearrangement, which involves alkylation with α-bromoacetamides followed by a tandem rearrangement and hydrolysis. acs.orgnih.gov Another strategy involves the reaction of 7-hydroxycoumarin with activated aziridines, leading to amidoethylated derivatives. nih.gov

The Fries rearrangement of acyloxyheteroarenes represents another potential pathway to functionalized coumarins. researchgate.net While not a direct synthesis of the coumarin core, this reaction can be used to introduce acyl groups onto a pre-existing coumarin scaffold, which can then be further modified. researchgate.net

These alternative routes highlight the versatility of the coumarin system and provide chemists with multiple strategies for the synthesis of complex derivatives starting from simpler, more accessible coumarin precursors.

Derivatization Strategies for this compound

The structural similarities between this compound and 7-hydroxy-4-methylcoumarin, particularly the presence of a reactive phenolic hydroxyl group and an activated aromatic ring, suggest that they would undergo similar chemical transformations. The primary difference lies in the electronic and steric influence of the 4-methoxymethyl group compared to the 4-methyl group, which may affect reaction rates and yields.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are significant in medicinal chemistry. While direct synthesis of Schiff bases from this compound is not extensively documented, the established methods for 7-hydroxy-4-methylcoumarin offer a viable template.

One common approach involves the formylation of the coumarin scaffold at the C-8 position, followed by condensation with various aromatic or heterocyclic amines. For instance, 7-hydroxy-4-methylcoumarin can be formylated at the C-8 position to yield 8-formyl-7-hydroxy-4-methylcoumarin. This aldehyde can then react with a range of primary amines to form the corresponding Schiff bases. researchgate.net It is plausible that this compound could undergo a similar reaction sequence.

Alternatively, the methyl group at C-4 of 7-hydroxy-4-methylcoumarin has been oxidized using selenium dioxide to produce 7-hydroxy-4-formylcoumarin, which is then condensed with aromatic amines or amino acids to yield Schiff bases. researchgate.net This suggests that the methoxymethyl group at the C-4 position of the target compound could potentially be oxidized to an aldehyde, providing another route to Schiff base derivatives.

A different strategy involves synthesizing derivatives from the 7-hydroxy group. For example, 7-hydroxy-4-methylcoumarin can be reacted to form 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, which is then condensed with various aldehydes to produce Schiff bases. nih.gov This method, focusing on the reactivity of the 7-hydroxy group, would likely be directly applicable to this compound.

| Precursor Compound | Reagents | Product Type | Reference |

| 7-hydroxy-4-methylcoumarin | Aromatic amines | Schiff bases | researchgate.net |

| 7-hydroxy-4-methylcoumarin | Selenium dioxide, Aromatic amines/amino acids | C4-formylated Schiff bases | researchgate.net |

| 7-hydroxy-4-methylcoumarin | Ethyl chloroacetate, Hydrazine hydrate, Aryl/heteroaromatic aldehydes | O-substituted acetohydrazide Schiff bases | nih.gov |

Table 1: Representative Synthetic Routes for Schiff Bases from 7-hydroxy-4-methylcoumarin

Nitration of Coumarin Scaffold

Nitration is a fundamental electrophilic aromatic substitution reaction. For 7-hydroxy-4-methylcoumarin, nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C) typically results in the formation of two primary isomers: 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin. scispace.commdpi.comwisdomlib.org The directing effects of the hydroxyl and methyl groups influence the position of nitration.

Given that the methoxymethyl group at the 4-position is also an ortho-, para-directing group, it is highly probable that the nitration of this compound would proceed similarly, yielding a mixture of the 6-nitro and 8-nitro derivatives. The separation of these isomers is often achieved through differences in their solubility in solvents like ethanol. scispace.commdpi.com

| Starting Material | Reagents | Key Products | Yields | Reference |

| 7-hydroxy-4-methylcoumarin | Conc. HNO₃, Conc. H₂SO₄ | 7-hydroxy-4-methyl-6-nitrocoumarin | 45% | wisdomlib.org |

| 7-hydroxy-4-methyl-8-nitrocoumarin | 40% | wisdomlib.org |

Table 2: Typical Nitration Products and Yields for 7-hydroxy-4-methylcoumarin

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. This reaction is a powerful tool for introducing aminomethyl groups into a molecule. In the context of 7-hydroxycoumarins, the reaction typically occurs at the C-8 position, which is activated by the adjacent hydroxyl group.

Studies on 7-hydroxy-4-methylcoumarin have demonstrated its successful use in Mannich reactions with various secondary amines, yielding 8-(aminomethyl)-7-hydroxy-4-methylcoumarin derivatives. youtube.comgoogle.com Both conventional heating and microwave-assisted methods have been employed, with the latter often providing better yields and shorter reaction times. google.com It is anticipated that this compound would exhibit similar reactivity in Mannich reactions.

Incorporation into Flavanone and Isoxazoline (B3343090) Derivatives

The synthesis of hybrid molecules incorporating the coumarin scaffold with other heterocyclic systems like flavanones and isoxazolines has been explored for 7-hydroxy-4-methylcoumarin. These syntheses often begin with the acylation of the 7-hydroxy group or substitution at the C-8 position.

For instance, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) can be used as a precursor to synthesize chalcones, which are then cyclized to form flavanones. jsynthchem.comijpcbs.com These flavanones can be further reacted with hydroxylamine (B1172632) hydrochloride to yield isoxazoline derivatives. jsynthchem.comijpcbs.com This multi-step synthetic pathway, starting from an 8-acyl derivative, could likely be adapted for this compound, assuming the initial acylation at the C-8 position is feasible.

Functionalization for Fluorescent Probes

Coumarin derivatives are well-known for their fluorescent properties, and modifications to the coumarin ring can tune these characteristics for various applications, such as fluorescent probes. The 7-hydroxy group is a key feature for fluorescence, and its derivatization can modulate the emission wavelength and intensity.

For example, 7-hydroxycoumarins have been identified as high-affinity binders for certain biological targets, where their fluorescence is quenched upon binding, enabling the development of competition-based assays. researchgate.net The synthesis of fluorescent probes often involves modifying the 3- and 7-positions of the coumarin core. organic-chemistry.org Therefore, this compound, with its inherent fluorescence and reactive hydroxyl group, is a promising candidate for the development of novel fluorescent probes. Chitosan films containing 7-hydroxy-4-methylcoumarin have been prepared, demonstrating the potential for creating fluorescent biomaterials. researchgate.net

Purification and Yield Optimization in Synthesis

The purification and optimization of yields are critical aspects of any synthetic procedure. For coumarin derivatives, common techniques and strategies have been developed.

Purification:

Recrystallization: This is a widely used method for purifying solid coumarin derivatives. A common solvent system is an ethanol-water mixture. jsynthchem.comijpcbs.comslideshare.net The crude product is dissolved in a minimum amount of hot solvent and allowed to cool, leading to the formation of purer crystals. slideshare.net

Chromatography: Column chromatography using silica (B1680970) gel is another effective method for separating coumarin derivatives from reaction mixtures and isolating pure compounds. nih.gov Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to check the purity of the final products. scispace.com

Yield Optimization:

Catalyst Selection: The choice of catalyst can significantly impact the yield of coumarin synthesis. For the Pechmann condensation, a common method for synthesizing 7-hydroxycoumarins, various acid catalysts have been explored, including sulfuric acid, polyphosphoric acid (PPA), and solid acid catalysts like Amberlyst-15. scispace.com Solid acid catalysts are often favored as they are reusable and can lead to high yields (up to 95%).

Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and solvent is crucial. For instance, in the Pechmann condensation, using PPA can reduce the reaction time from hours to minutes compared to sulfuric acid. scispace.com Solvent-free conditions and microwave irradiation have also been shown to improve yields and reduce reaction times for various coumarin syntheses. google.com

Purification Technique: The efficiency of the purification method directly affects the final isolated yield. Careful recrystallization or chromatographic separation is necessary to minimize product loss. Washing the crude product with appropriate solvents, such as cold water, can remove impurities and improve the purity of the final product. slideshare.net

| Method | Key Parameters/Reagents | Purpose | Reference |

| Recrystallization | Ethanol/water | Purification of solid products | jsynthchem.comijpcbs.comslideshare.net |

| Column Chromatography | Silica gel | Separation and purification | nih.gov |

| Catalyst Optimization | Solid acids (e.g., Amberlyst-15), PPA | Increase reaction rate and yield | scispace.com |

| Reaction Condition Optimization | Microwave irradiation, Solvent-free conditions | Improve efficiency and yield | google.com |

Table 3: Summary of Purification and Yield Optimization Techniques for Coumarin Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its chemical framework.

In ¹H NMR spectra recorded in DMSO-d6, the proton signals for the parent compound, 7-hydroxy-4-methylcoumarin, are well-defined. rsc.org The methyl group protons typically appear as a singlet around δ 2.36 ppm. The vinylic proton at C3 resonates as a singlet at approximately δ 6.12 ppm. The aromatic protons exhibit signals in the range of δ 6.70-7.59 ppm, with their specific coupling patterns revealing their positions on the benzene (B151609) ring. The hydroxyl proton is observed as a broad singlet at around δ 10.52 ppm. rsc.org

¹³C NMR spectroscopy further corroborates the structure. For a similar compound, 7-hydroxy-4-methylcoumarin, the carbon of the methyl group resonates around 18.8 ppm. The carbons of the aromatic ring and the pyrone ring appear in the region of 102-161 ppm. The carbonyl carbon (C2) of the lactone ring is typically found downfield, around 160-161 ppm. researchgate.netresearchgate.net

Table 1: ¹H NMR Chemical Shifts for 7-Hydroxy-4-methylcoumarin in DMSO-d6

| Proton | Chemical Shift (δ, ppm) |

| -CH₃ | 2.36 (s) |

| H-3 | 6.12 (s) |

| Aromatic-H | 6.70 (d) |

| Aromatic-H | 6.78-6.81 (m) |

| Aromatic-H | 7.57-7.59 (d) |

| -OH | 10.52 (s) |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The FTIR spectrum of this compound and its parent compound, 7-hydroxy-4-methylcoumarin, displays characteristic absorption bands.

A broad peak observed in the region of 3163 cm⁻¹ to 3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.netchegg.com The strong absorption band appearing around 1679 cm⁻¹ to 1725 cm⁻¹ corresponds to the C=O stretching of the lactone carbonyl group. researchgate.netchegg.com The presence of aromatic C=C stretching vibrations is confirmed by peaks in the range of 1602 cm⁻¹ to 1680 cm⁻¹. researchgate.netchegg.com Furthermore, C-O stretching vibrations can be identified around 1135 cm⁻¹ to 1390 cm⁻¹. researchgate.netchegg.com

Table 2: Characteristic FTIR Absorption Bands for 7-Hydroxy-4-methylcoumarin

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3163 - 3500 | O-H stretch (hydroxyl) |

| 1679 - 1725 | C=O stretch (lactone) |

| 1602 - 1680 | C=C stretch (aromatic) |

| 1135 - 1390 | C-O stretch |

| Data sourced from ResearchGate and Chegg.com. researchgate.netresearchgate.netchegg.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 7-hydroxy-4-methylcoumarin, a closely related compound, typically shows maximum absorption wavelengths (λmax) around 218.5 nm and 323 nm in a water:methanol (B129727) solvent, which are characteristic of the lactone carbonyl and cinnamoyl chromophores of coumarins. researchgate.netiajpr.com Another study reports absorption maxima at 235 nm and 337 nm in methanol. researchgate.net These absorptions are attributed to π→π* electronic transitions within the conjugated system of the coumarin ring. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the coumarin core. nih.gov

Table 3: UV-Vis Absorption Maxima for 7-Hydroxy-4-methylcoumarin

| Solvent | λmax (nm) |

| Water:Methanol (70:30) | 321 |

| Methanol | 235, 337 |

| Water:Methanol | 218.5, 323 |

| Data sourced from various studies. researchgate.netiajpr.comresearchgate.net |

Fluorescence Spectroscopy and Excited State Dynamics

7-Hydroxycoumarin derivatives are well-known for their fluorescent properties, which are sensitive to their environment.

Excitation and Emission Spectra Analysis

7-Hydroxy-4-methylcoumarin is a fluorescent compound with a characteristic excitation peak at approximately 360 nm and an emission peak around 448 nm. aatbio.com The fluorescence arises from the de-excitation of the molecule from its first excited singlet state (S₁) to the ground state (S₀). The large Stokes shift (the difference between the excitation and emission maxima) is indicative of a significant change in geometry between the ground and excited states. Studies have shown that the fluorescence can be influenced by the solvent, with strong red shifts observed in the emission spectra as solvent polarity increases. researchgate.net

pH-Dependent Fluorescence Behavior

The fluorescence of 7-hydroxycoumarins is highly dependent on the pH of the medium. medchemexpress.comaatbio.com This is due to the existence of different prototropic forms of the molecule. In the ground state, the neutral (enol) form is predominant. However, upon excitation, the acidity of the hydroxyl group increases significantly (the pKa of the excited state is much lower than that of the ground state). researchgate.net This facilitates excited-state proton transfer (ESPT), leading to the formation of an anionic species and, in some environments, a tautomeric (keto) form. nih.govresearchgate.net

These different species have distinct emission properties. The neutral form typically emits in the blue region of the spectrum (~380 nm), while the anionic form emits at a longer wavelength, in the blue-green region (~450 nm), and the tautomer emits at an even longer wavelength (~480 nm). researchgate.net The relative intensities of these emission bands are a function of the pH and the surrounding microenvironment, making these compounds useful as fluorescent pH sensors.

Solvent Effects on Photophysical Properties

The photophysical properties of coumarin dyes, including this compound and its analogs like 7-hydroxy-4-methylcoumarin, are significantly influenced by the solvent environment. Studies on similar coumarin compounds reveal that parameters such as fluorescence quantum yield, fluorescence lifetime, and Stokes' shift show a strong correlation with the solvent polarity. nih.gov

In solvents of moderate to high polarity, coumarin dyes typically exhibit a planar intramolecular charge transfer (ICT) structure. However, in nonpolar solvents, a nonplanar structure can be adopted. nih.gov This change in geometry in different solvent environments directly impacts the radiative and nonradiative decay pathways of the excited state, thereby altering the fluorescence characteristics. For instance, theoretical calculations on 7-hydroxy-4-methylcoumarin (7H4MC) have shown that solvent shifts can vary depending on the polarity of the medium, leading to changes in the character of the lowest excitation and fluorescence transitions. nih.gov

The interplay between the dye molecule and solvent molecules, particularly through hydrogen bonding, plays a crucial role. Computational studies combining Density Functional Theory (DFT) with models like the Polarizable Continuum Model (PCM) have been employed to understand these interactions. nih.govrsc.org These studies help in elucidating how the solvent affects the energy levels of the ground and excited states, which in turn governs the absorption and emission spectra of the compound.

Excited State Complex Formation and Proton Transfer Mechanisms

7-Hydroxycoumarins are known to exhibit excited-state proton transfer (ESPT), a phenomenon that is highly dependent on the surrounding medium. In the excited state, the acidity of the 7-hydroxyl group increases significantly. researchgate.net This enhanced acidity facilitates the transfer of a proton, leading to the formation of different species, such as an anionic form or a tautomeric form, each with distinct fluorescence properties. nih.govresearchgate.net

The mechanism of proton transfer can be either intramolecular, often mediated by solvent molecules, or intermolecular. researchgate.net For instance, in aqueous solutions, a "water wire" consisting of a few water molecules can form a bridge between the hydroxyl group (proton donor) and the carbonyl group (proton acceptor), facilitating the proton transfer. researchgate.net The formation of these excited-state species is a dynamic process influenced by the structure and properties of the solvent.

Studies in reverse micelles, which provide confined microenvironments, have shown that the nature of the interface can modulate the ESPT process. nih.govresearchgate.netnih.gov For example, in AOT reverse micelles, both anionic and tautomeric forms of 7-hydroxy-4-methylcoumarin are observed in the excited state, whereas in bulk water, only the anionic form is typically seen. nih.govresearchgate.net This highlights the critical role of the local environment in dictating the outcome of the excited-state dynamics. Theoretical calculations have corroborated these experimental findings, showing that the keto tautomer becomes energetically more favorable than the enol form in the excited state, thus providing the thermodynamic driving force for ESPT. nih.gov

Applications in Fluorescence Reference Standards and Enzyme Substrates

The distinct and pH-dependent fluorescence of 7-hydroxycoumarin derivatives makes them valuable in various biochemical applications. 7-Hydroxy-4-methylcoumarin, a closely related compound, is utilized as a fluorescence reference standard. aatbio.comaatbio.combiomol.com It serves to calibrate instruments and as a standard for assays that use substrates based on the 7-hydroxycoumarin fluorophore. aatbio.comaatbio.com

The core structure of 7-hydroxycoumarin is a key component in the design of fluorogenic enzyme substrates. thermofisher.comsigmaaldrich.cn In these substrates, the hydroxyl group is typically masked with a group that can be cleaved by a specific enzyme. This cleavage releases the highly fluorescent 7-hydroxycoumarin derivative, leading to a detectable signal. The fluorescence of the product is often pH-dependent, a factor that needs to be considered in assay design. thermofisher.com For example, derivatives of 7-hydroxy-4-methylcoumarin are used in assays for enzymes like lipases and esterases. sigmaaldrich.cn Furthermore, this compound is a key fluorophore in substrates for detecting various enzymes, including those involved in the metabolism of phosphates. thermofisher.com

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are powerful tools for understanding the electronic structure, properties, and reactivity of molecules like this compound. These studies provide insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of coumarin derivatives. rsc.orgresearchgate.net DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. researchgate.netnih.gov For the related 7-hydroxy-4-methylcoumarin, DFT has been used to study the effects of solvation on its excited-state properties and to investigate the hydrogen bonding interactions with water molecules. rsc.org Time-dependent DFT (TD-DFT) is particularly useful for calculating excited-state properties, such as vertical excitation energies and emission energies, which can be compared with experimental UV-Vis absorption and fluorescence spectra. nih.govresearchgate.netresearchgate.net These calculations have been instrumental in understanding the excited-state proton transfer mechanism by comparing the energies of the enol and keto forms in both the ground and excited states. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netauctoresonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. auctoresonline.org The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity. chalcogen.ro For coumarin derivatives, HOMO-LUMO analysis, often performed using DFT, reveals that charge transfer occurs within the molecule upon excitation. researchgate.netresearchgate.net This intramolecular charge transfer is a key characteristic of many fluorescent molecules and plays a significant role in their photophysical behavior. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not prevalent, research on related 4-methylcoumarin (B1582148) and 7-hydroxycoumarin derivatives demonstrates the utility of this approach. nih.govlongdom.org These studies develop mathematical models that relate physicochemical or structural descriptors of the molecules to their observed biological effects, such as anticancer or enzyme inhibitory activity. nih.govlongdom.org For instance, a QSAR study on 7-hydroxycoumarin analogues identified key structural features that enhance their inhibitory activity against certain enzymes. longdom.org Such models can guide the design and synthesis of new, more potent derivatives.

In Silico Methods for Intermolecular Interactions

Computational, or in silico, methods provide profound insights into the complex intermolecular interactions that govern the behavior of molecules like this compound. These techniques are crucial for understanding the non-covalent forces at play, which influence the compound's physical and chemical properties.

Density Functional Theory (DFT) is a cornerstone of these computational studies. researchgate.netbohrium.com It is employed to model molecular structures with optimized geometries, allowing for a detailed description of molecular orbitals, including their spatial characteristics and the contributions of individual atoms. researchgate.net By analyzing the electrostatic potential (ESP) and van der Waals (vdW) potential distribution, researchers can deduce the nature of intermolecular forces. bohrium.com For instance, studies on similar hydroxycoumarins have shown that differences in their terahertz (THz) spectra can be attributed to variations in vibrational modes and intermolecular hydrogen bonds, highlighting the sensitivity of these methods to the specific position of the hydroxyl group. bohrium.com

Spectroscopic investigations, particularly using NMR and IR, when combined with in silico methods, can confirm the presence of strong hydrogen bonds, such as O–H⋯O and C–O⋯H. rsc.org These interactions are vital in the formation of larger molecular assemblies, like deep eutectic solvents (DESs), where 7-hydroxy-4-methylcoumarin can act as a component. rsc.org In such systems, computational analysis helps to elucidate the complex interaction patterns between the constituent molecules. rsc.org

Furthermore, in silico docking studies are utilized to predict how these molecules might interact with biological targets. For example, in studies of related 4-hydroxycoumarin (B602359) derivatives, docking simulations with proteins like CDK-8 have revealed key binding interactions, including hydrogen bonding and hydrophobic interactions. nih.gov These computational predictions often correlate well with experimental findings, demonstrating the predictive power of these methods. nih.gov

Table 1: In Silico Methods and Their Applications in Analyzing Intermolecular Interactions

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Molecular geometry optimization and electronic structure calculation. researchgate.netnih.gov | Provides details on molecular orbitals, electrostatic potential, and van der Waals surfaces. researchgate.netbohrium.com |

| Molecular Docking | Simulating the binding of a small molecule to a macromolecule. nih.gov | Predicts binding affinities and identifies key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov |

| Terahertz (THz) Spectroscopy combined with DFT | Analyzing low-frequency vibrational modes. bohrium.com | Elucidates the role of intermolecular interactions in the vibrational spectra. bohrium.com |

| Combined Spectroscopic and In Silico Analysis | Correlating experimental data (NMR, IR) with computational models. rsc.org | Confirms the presence and nature of specific intermolecular hydrogen bonds. rsc.org |

Excited State Property Calculations

The photophysical and photochemical behavior of this compound is dictated by its properties in the electronically excited state. Theoretical calculations are indispensable for unraveling these complex phenomena.

Time-dependent density functional theory (TD-DFT) is a primary computational tool for investigating the excited state properties of coumarin derivatives. nih.govunivie.ac.at Calculations using TD-DFT, often in conjunction with methods like the polarizable continuum model (PCM) for solvation effects, can predict vertical and adiabatic excitation energies, as well as emission properties of the lowest singlet states. nih.govunivie.ac.at These calculations have been performed for various forms of related compounds like 7-hydroxy-4-methylcoumarin (7H4MC), including its neutral (enol and keto), protonated, and deprotonated forms, both in the gas phase and in solution. nih.govunivie.ac.at

A significant finding from these theoretical studies is the potential for excited-state intramolecular proton transfer (ESIPT). For instance, calculations have shown that for 7H4MC, the keto tautomer has a lower energy in the ππ* state compared to the enol form, suggesting the energetic feasibility of proton transfer from the enol to the keto form in the excited state. nih.govunivie.ac.at This phenomenon is influenced by the surrounding solvent environment. The solvent can alter the character of the lowest excitation and fluorescence transition. nih.govunivie.ac.at

The interaction with solvent molecules, particularly water, has been a focus of detailed computational studies. By using a combination of PCM and explicit water molecules in cluster calculations, researchers can model the effect of 7H4MC-water interactions on the excited and fluorescence states. nih.govunivie.ac.at These studies have revealed that changes in the dipole moment and electron density upon excitation correlate with the solvation effects on the singlet excited states and transition energies. nih.govunivie.ac.at

Furthermore, natural charge analysis can reveal intramolecular charge transfer (ICT) in the excited state. rsc.org For a similar compound, 4-methylumbelliferone (B1674119) (4MU), calculations have shown that C–OH bond contraction, O–H bond stretching, and strengthening of the O–H⋯O hydrogen bond in the first excited state (S1) suggest the possibility of hydrogen transfer from the hydroxyl group to a water molecule. rsc.org

Table 2: Calculated Excited State Properties of Related Hydroxycoumarins

| Property | Computational Method | Key Findings | Reference |

| Excitation and Emission Energies | TD-DFT/B3LYP, RI-CC2 | Calculated energies in aqueous solution show good agreement with experimental data. The ππ* state is the lowest for excitation and fluorescence. | nih.gov |

| Excited State Proton Transfer | TD-DFT/B3LYP | The keto form is energetically favored over the enol form in the ππ* excited state, indicating the possibility of ESIPT. | nih.govunivie.ac.at |

| Solvation Effects | PCM, Cluster Models | Solvent polarity influences the character of the lowest excitation and fluorescence transitions. | nih.govunivie.ac.at |

| Intramolecular Charge Transfer (ICT) | SS-TDDFT, Natural Charge Analysis | Evidence of ICT in the S1 state, with changes in bond lengths and hydrogen bond strengths suggesting a pathway for hydrogen transfer. | rsc.org |

| Dipole Moment and Electron Density | TD-DFT | Changes in these properties upon excitation correlate with solvation effects on excited states and transition energies. | nih.govunivie.ac.at |

Pharmacological and Biological Activities of 7 Hydroxy 4 Methoxymethylcoumarin and Its Derivatives

Antimicrobial Properties

7-Hydroxy-4-methoxymethylcoumarin and its derivatives have demonstrated notable antimicrobial effects, encompassing both antibacterial and antifungal activities. orientjchem.orgnih.gov

Derivatives of 7-hydroxy-4-methylcoumarin have shown a broad spectrum of antibacterial action, proving effective against both Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.net The mechanism of action for coumarins against bacteria, particularly Gram-negative strains, is believed to involve damage to the cell membrane. orientjchem.org

Studies have demonstrated that certain Schiff bases derived from 7-hydroxy-4-methyl coumarin (B35378) exhibit moderate to high antibacterial activity. orientjchem.orgresearchgate.net For instance, one derivative displayed significant activity against the Gram-positive bacteria Staphylococcus aureus and Micrococcus luteus, and very potent activity against the Gram-negative Escherichia coli. orientjchem.orgresearchgate.net The antibacterial efficacy of these derivatives varies depending on the specific structural modifications and the bacterial strain being tested, with Minimum Inhibitory Concentrations (MICs) ranging from 31 to 300 µg/ml. orientjchem.org Another study found that 7-hydroxy-4-methylcoumarin was the most effective among six synthesized coumarins in inhibiting the growth of Escherichia coli. rjptonline.org

However, not all derivatives show broad-spectrum activity. One study reported that 7-hydroxy-4-methyl coumarin did not exhibit any antibacterial activity against the acne-causing bacteria Propionibacterium acnes and Staphylococcus epidermidis at the tested concentrations. researchgate.net In contrast, another study on various coumarin derivatives confirmed better activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus compared to Gram-negative bacteria. nih.gov Specifically, the 7-(hydroxy)coumarin compound was found to have a smaller inhibitory effect on the Gram-negative Shigella flexneri than on the Gram-positive Staphylococcus aureus, which is attributed to the more complex cell wall structure of Gram-negative bacteria. sunankalijaga.org

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Schiff base derivative of 7-hydroxy-4-methyl coumarin | Staphylococcus aureus (Gram-positive) | Good activity (MIC: 40 µg/ml) | orientjchem.org |

| Schiff base derivative of 7-hydroxy-4-methyl coumarin | Micrococcus luteus (Gram-positive) | Good activity (MIC: 40 µg/ml) | orientjchem.org |

| Schiff base derivative of 7-hydroxy-4-methyl coumarin | Escherichia coli (Gram-negative) | Potent activity (MIC: 31 µg/ml) | orientjchem.org |

| 7-hydroxy-4-methylcoumarin | Escherichia coli (Gram-negative) | Susceptible at ≥ 0.1 ppm | rjptonline.org |

| 7-hydroxy-4-methyl coumarin | Propionibacterium acnes (Gram-positive) | Inactive | researchgate.net |

| 7-hydroxy-4-methyl coumarin | Staphylococcus epidermidis (Gram-positive) | Inactive | researchgate.net |

| Coumarin derivative 7f | Bacillus subtilis (Gram-positive) | Potent activity (MIC: 8 µg/mL) | nih.gov |

| 7-(hydroxy)coumarin | Staphylococcus aureus (Gram-positive) | Strong inhibition (24.55 mm zone) | sunankalijaga.org |

| 7-(hydroxy)coumarin | Shigella flexneri (Gram-negative) | Strong inhibition (20.43 mm zone) | sunankalijaga.org |

In addition to their antibacterial properties, derivatives of 7-hydroxy-4-methylcoumarin have been investigated for their antifungal potential. nih.govresearchgate.net Research has shown that the introduction of thiosemicarbazide (B42300) and thiazolidinone moieties to the 7-hydroxy-4-methylcoumarin structure can enhance its antifungal activity. nih.govresearchgate.net

These modified coumarin derivatives have demonstrated significant growth inhibition against several foodborne mycotoxigenic fungi, including Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, and Fusarium verticillioides. nih.govresearchgate.net Generally, the 4-thiazolidinone (B1220212) derivatives exhibited superior antifungal activity compared to the thiosemicarbazide derivatives. nih.govresearchgate.net Among the tested fungi, F. graminearum was the most susceptible to these compounds, while F. verticillioides was the most resistant. nih.govresearchgate.net

Another study highlighted a coumarin derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, for its antifungal activity against Aspergillus species. nih.gov This compound was effective in inhibiting both mycelial growth and conidia germination, with its mode of action affecting the fungal cell wall structure. nih.gov Furthermore, it showed an additive effect when combined with azole antifungal drugs like voriconazole (B182144) and itraconazole. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4-Thiazolidinone derivatives of 7-hydroxy-4-methylcoumarin | Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, Fusarium verticillioides | High activity, better than thiosemicarbazides | nih.govresearchgate.net |

| Coumarinyl thiosemicarbazides | Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, Fusarium verticillioides | High activity | nih.govresearchgate.net |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus, Aspergillus flavus | Significant activity (MIC: 16-32 µg/mL) | nih.gov |

| Fluorinated 7-hydroxycoumarin derivatives | Botrytis cinerea, Rhizoctonia solani | Promising activity | mdpi.com |

Antioxidant Activity and Oxidative Stress Mitigation

This compound and its derivatives possess significant antioxidant properties, which contribute to their ability to mitigate oxidative stress. mdpi.comnih.gov These compounds have been shown to scavenge reactive oxygen species and modulate the oxidative metabolism of human neutrophils. nih.gov

Studies have demonstrated that 7-hydroxy-4-methylcoumarin can scavenge hypochlorous acid and protect ascorbic acid from electrochemical oxidation in cell-free systems. nih.gov The antioxidant capacity is often enhanced by the introduction of specific functional groups. For example, thiosemicarbazide derivatives of 7-hydroxy-4-methylcoumarin showed higher scavenging activity towards DPPH and galvinoxyl radicals than their 4-thiazolidinone counterparts, with some exhibiting activity comparable to or even better than ascorbic acid. nih.gov

The antioxidant effects of these coumarins also play a role in their hepatoprotective activities. Pre-treatment with certain coumarin derivatives has been shown to prevent CCl4-induced oxidative stress in rats by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and decreasing the levels of thiobarbituric acid reactive substances (TBARS) in liver homogenates. researchgate.net

Anti-inflammatory Effects

The anti-inflammatory properties of this compound and its derivatives are well-documented. nih.govnih.gov These compounds can significantly reduce the production of pro-inflammatory mediators.

For instance, 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC) has been shown to decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages without causing cytotoxicity. nih.govnih.gov It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), and lowers the levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6. nih.govresearchgate.net The anti-inflammatory action of 4H-7MTC is mediated through the downregulation of the NF-κB signaling pathway by suppressing the degradation of IκBα. nih.gov Furthermore, it inhibits the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.govnih.gov

Similarly, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) and its acetylated derivatives have demonstrated anti-inflammatory activities by downregulating NO, PGE2, and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. researchgate.net These compounds were also found to inhibit the phosphorylation of MAPKs (ERK, JNK, p38) and NF-κB in a dose-dependent manner. researchgate.net

Potential Anticancer/Antitumor Activities

A growing body of evidence suggests that this compound and its derivatives possess potential anticancer and antitumor activities. mdpi.comnih.govnih.gov These compounds have been shown to exert cytotoxic effects on various cancer cell lines and inhibit tumor growth in animal models. nih.govnih.gov

A synthetic coumarin, 4-methyl-7-hydroxy coumarin, has demonstrated anti-cancer potential against DMBA-induced skin cancer in mice. nih.gov Its mechanism of action appears to involve the downregulation of the Aryl hydrocarbon receptor and PCNA, and the upregulation of apoptotic proteins like Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9, leading to a reduction in papilloma growth. nih.gov Furthermore, both coumarin and its metabolite 7-hydroxycoumarin have been shown to inhibit the growth of established 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumors in rats. nih.gov While they did not prevent the formation of new tumors, they significantly reduced the size of existing ones. nih.gov

In vitro studies have also highlighted the cytotoxic effects of 7-hydroxy-4-methylcoumarin derivatives. For example, 7,8-dihydroxy-4-methylcoumarins with alkyl groups at the C3 position were found to be the most effective subgroup against human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7). nih.gov

Table 3: Anticancer/Antitumor Activity of this compound and Derivatives

| Compound/Derivative | Cancer Model/Cell Line | Effect | Reference |

|---|---|---|---|

| 4-methyl-7-hydroxy coumarin | DMBA-induced skin cancer in mice | Reduced papilloma growth | nih.gov |

| 7-hydroxycoumarin | DMBA-induced rat mammary carcinomas | Inhibited tumor growth | nih.gov |

| 7,8-dihydroxy-4-methylcoumarins with C3 alkyl groups | K562, LS180, MCF-7 cancer cell lines | Cytotoxic effects | nih.gov |

| 7,8-diacetoxy-4-methylcoumarin | In vitro | Anticancer effect | mdpi.com |

| 7-hydroxy-6-methoxy coumarin | DMBA-induced skin papilloma in mice | Anti-oncogenic effects | mdpi.com |

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of 7-hydroxy-4-methylcoumarin and its derivatives has been a subject of investigation against various human cancer cell lines. Studies have revealed that the substitution on the coumarin ring plays a crucial role in its anticancer activity. For instance, 7,8-dihydroxycoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position have demonstrated notable cytotoxic effects. Among these, a derivative with an n-decyl chain at C3 was found to be the most potent against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values of 42.4, 25.2, and 25.1 µM, respectively. nih.gov

Another active subgroup includes 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) with ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position. nih.gov Furthermore, a bromine-substituted derivative, 6-bromo-4-bromomethyl-7-hydroxycoumarin, also exhibited reasonable cytotoxic activities with an IC50 range of 32.7-45.8 µM. nih.gov In a separate study, 7-hydroxycoumarin was found to inhibit the proliferation of cisplatin-resistant ovarian cancer cells, suggesting its potential in overcoming drug resistance. ajol.info This effect was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. ajol.info

Interestingly, while some derivatives show promise, 7-hydroxy-4-methylcoumarin itself did not exhibit significant cytotoxicity against B16-F10 melanoma cells at concentrations up to 100 μM in one study. mdpi.com This highlights the importance of specific structural modifications in enhancing the cytotoxic properties of the coumarin scaffold. For example, the introduction of a C3 alkyl chain to 7,8-dihydroxy-4-methylcoumarins significantly boosted their cytotoxic potential. nih.gov

Table 1: Cytotoxic Effects of 7-Hydroxy-4-methylcoumarin Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | K562 | 42.4 | nih.gov |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | LS180 | 25.2 | nih.gov |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | MCF-7 | 25.1 | nih.gov |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7-45.8 | nih.gov |

| 7-hydroxycoumarin | Cisplatin-resistant ovarian cancer cells | Not specified | ajol.info |

| 7-hydroxy-4-methylcoumarin | B16-F10 melanoma cells | >100 | mdpi.com |

Modulation of Melanogenesis

Effects on Melanin (B1238610) Content and Tyrosinase Activity

7-Hydroxy-4-methylcoumarin (7H-4M) has been shown to enhance melanogenesis, the process of melanin production. nih.gov In studies using B16-F10 melanoma cells, 7H-4M significantly increased both melanin content and intracellular tyrosinase activity in a concentration-dependent manner. nih.govnih.gov At a concentration of 100 μM, the melanin accumulation and tyrosinase activity were reported to be 2.5 times higher than in the untreated control group. nih.gov This stimulatory effect was comparable to that of α-melanocyte-stimulating hormone (α-MSH), a known stimulator of melanogenesis. nih.gov

The enhanced tyrosinase activity is a key factor in this process, as tyrosinase is the rate-limiting enzyme in melanin synthesis. nih.gov 7H-4M was found to increase the expression of melanogenesis-related proteins, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.govnih.gov This upregulation of melanogenic enzymes contributes directly to the observed increase in melanin production. nih.gov Interestingly, these effects were observed without any significant impact on the viability of the B16-F10 cells at effective concentrations. nih.gov

Molecular Signaling Pathways in Melanogenesis (e.g., MITF, MAPK, cAMP)

The melanogenic effects of 7-Hydroxy-4-methylcoumarin (7H-4M) are mediated through the modulation of several key signaling pathways. nih.govresearchgate.net A central regulator of melanogenesis is the microphthalmia-associated transcription factor (MITF), which controls the expression of essential melanogenic enzymes like tyrosinase, TRP-1, and TRP-2. nih.govnih.gov Studies have demonstrated that 7H-4M significantly increases the expression of MITF. nih.gov

The upregulation of MITF by 7H-4M is influenced by multiple upstream signaling cascades:

cAMP/PKA/CREB Pathway: 7H-4M has been shown to increase the phosphorylation of cAMP-dependent protein kinase (PKA) and the cAMP response element-binding protein (CREB). mdpi.comnih.gov The activation of this pathway is a well-established mechanism for stimulating MITF expression and subsequent melanogenesis. nih.gov

PI3K/Akt/GSK-3β Pathway: 7H-4M has been observed to downregulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling cascade. nih.gov The inactivation of this pathway is known to promote melanogenesis. mdpi.com

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is also implicated, as it is closely linked to melanogenesis through the regulation of MITF transcription. mdpi.com

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Coumarin 7-hydroxylase)

7-Hydroxy-4-methylcoumarin is recognized as a potent inhibitor of xanthine oxidase. mdpi.com Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy for conditions like gout, which is caused by an overproduction of uric acid. mdpi.com

Regarding coumarin 7-hydroxylase, an enzyme primarily associated with the cytochrome P450 family (specifically CYP2A6), various compounds have been studied for their inhibitory effects. nih.gov While a broad range of P450 substrates and inhibitors show little to no inhibition of CYP2A6, certain chemicals are potent inhibitors. nih.gov For instance, tranylcypromine (B92988) was identified as a potent competitive inhibitor of coumarin 7-hydroxylase with a Ki of 0.04 µM. nih.gov 8-Methoxypsoralen acts as a mechanism-based inhibitor. nih.gov Although the direct inhibitory effect of this compound on coumarin 7-hydroxylase is not explicitly detailed in the provided context, the structural similarity to coumarin suggests a potential for interaction. Studies on related compounds show that inhibitors of steroid metabolizing monooxygenases, such as etomidate (B1671615) and metyrapone, preferentially inhibit coumarin 7-hydroxylase activity in mouse liver microsomes. uq.edu.au

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological properties of 7-hydroxy-4-methylcoumarin and its derivatives have been assessed through both in vitro and in vivo studies.

In vitro investigations have demonstrated the compound's ability to modulate cellular processes. For example, in B16-F10 melanoma cells, 7-hydroxy-4-methylcoumarin was shown to stimulate melanogenesis without affecting cell viability at concentrations up to 100 μM. mdpi.com This suggests a favorable in vitro safety profile for topical applications. Further in vitro work has elucidated the molecular mechanisms behind its melanogenic effects, involving the upregulation of key signaling pathways like PKA/CREB and the modulation of MAPK and Akt pathways. nih.gov Additionally, derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities in vitro. wisdomlib.org Some derivatives have also shown potent antioxidant activity. nih.gov

In vivo studies have provided further evidence of the biological effects of 7-hydroxy-4-methylcoumarin. In a study on mice with DMBA-induced skin cancer, oral administration of a synthetic coumarin, 4-methyl-7-hydroxy coumarin, led to a noticeable reduction in papilloma growth. nih.gov This anticancer potential was linked to the downregulation of the Aryl hydrocarbon receptor and PCNA, and the upregulation of apoptotic proteins. nih.gov Furthermore, the potential for topical application of 7-hydroxy-4-methylcoumarin was supported by primary human skin irritation tests, where the compound did not induce any adverse reactions, indicating its safety for dermal use. nih.govnih.gov In another in vivo model, a derivative, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, showed a significant decrease in the viability of Ehrlich ascites carcinoma cells in mice. researchgate.net

Structure Activity Relationship Sar Studies of 7 Hydroxy 4 Methoxymethylcoumarin Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 7-hydroxy-4-methylcoumarin analogues can be significantly altered by modifying the substituents on the coumarin (B35378) ring. Research has shown that the type and position of these substituents play a crucial role in determining the compound's efficacy.

For instance, in the context of anticancer activity, the introduction of different functional groups at various positions of the 4-methylcoumarin (B1582148) skeleton has been explored. A study on 27 synthesized coumarin derivatives, predominantly with a 4-methyl group, revealed that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) with alkyl groups at the C3 position were the most effective against human cancer cell lines K562, LS180, and MCF-7. nih.gov The potency of these compounds was found to be dependent on the length of the alkyl chain at the C3 position; for example, a derivative with an n-decyl chain at C3 (compound 11) exhibited greater activity than one with an n-hexyl chain (compound 2). scispace.com Specifically, compound 11 showed IC50 values of 42.4, 25.2, and 25.1 µM against K562, LS180, and MCF-7 cells, respectively. nih.gov

Furthermore, the study highlighted that 7-hydroxy-4-methylcoumarins (7-HMCs) were less potent than their corresponding dihydroxy analogues, such as 7,8-DHMC. scispace.com Another group of active compounds were 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) that contained ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position. nih.gov The presence of a bromine atom also conferred reasonable cytotoxic activities, as seen in compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin), which had IC50 values ranging from 32.7 to 45.8 µM. nih.govscispace.com

In a different context, the substitution with thiosemicarbazide (B42300) and thiazolidinone moieties on 7-hydroxy-4-methylcoumarin has been shown to enhance its antifungal and antioxidant properties. nih.gov In general, the resulting thiosemicarbazides demonstrated higher radical scavenging activity than the corresponding 4-thiazolidinones. nih.gov Conversely, the 4-thiazolidinones exhibited better antifungal activity against several foodborne mycotoxigenic fungi. nih.gov

These findings underscore the significant impact of substituent modifications on the biological profile of 7-hydroxy-4-methylcoumarin analogues, providing a basis for the design of new compounds with enhanced therapeutic potential.

Table 1: Impact of Substituent Modifications on Anticancer Activity of 4-Methylcoumarin Analogues

| Compound Type | Substituent at C3 | Key Findings |

|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarins (7,8-DHMCs) | Alkyl groups | Most effective subgroup; activity increases with alkyl chain length. nih.govscispace.com |

| 7,8-Diacetoxy-4-methylcoumarins (7,8-DAMCs) | Ethoxycarbonylmethyl and ethoxycarbonylethyl moieties | Second most active subgroup. nih.gov |

| 7-Hydroxy-4-methylcoumarins (7-HMCs) | Alkyl groups | Less potent than their dihydroxy counterparts. scispace.com |

Positional Effects of Functional Groups on Pharmacological Profiles

The specific placement of functional groups on the coumarin core is a determining factor in the pharmacological profile of its derivatives. The substitution pattern on the benzene (B151609) ring of the coumarin nucleus significantly influences the type and potency of the biological activity.

Studies have demonstrated that the position of hydroxyl and other groups can lead to varied biological effects. For example, in the investigation of 4-methylcoumarin derivatives as anticancer agents, it was observed that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) were particularly effective. nih.gov This suggests that the presence of hydroxyl groups at both the C7 and C8 positions is advantageous for cytotoxic activity. The dihydroxy analogues were found to be more potent than the 7-hydroxy-4-methylcoumarins (7-HMCs), indicating that the additional hydroxyl group at the C8 position enhances the anticancer effect. scispace.com

Furthermore, the nitration of 3-bromo-7-hydroxy-4-methyl coumarin results in the formation of two isomers: 3-bromo-7-hydroxy-4-methyl-8-nitro coumarin and 3-bromo-7-hydroxy-4-methyl-6-nitro coumarin. mdpi.com The different positioning of the nitro group (at C8 versus C6) leads to distinct chemical properties and subsequent reactivity for the synthesis of further derivatives with potential biological activities. mdpi.com

The antioxidant capacity of coumarin derivatives is also sensitive to the positioning of functional groups. For instance, it has been previously observed that the antioxidant capacity of 7,8-DHMC is greater than that of 7-HMCs, reinforcing the importance of the dihydroxy substitution pattern for this particular activity. scispace.com

These examples clearly illustrate that the pharmacological profile of 7-hydroxy-4-methoxymethylcoumarin analogues is not only dependent on the nature of the functional groups but is critically tied to their specific location on the coumarin scaffold.

Table 2: Positional Effects of Functional Groups on Biological Activity

| Compound/Derivative | Functional Group Position(s) | Observed Biological Activity/Property |

|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarins | -OH at C7 and C8 | Enhanced anticancer and antioxidant activity compared to mono-hydroxy derivatives. nih.govscispace.com |

| 3-Bromo-7-hydroxy-4-methyl-8-nitro coumarin | -NO2 at C8 | A key intermediate for synthesizing novel heterocyclic compounds with potential pharmacological activity. mdpi.com |

Stereochemical Considerations and Planarity in Molecular Structure

The coumarin ring system itself is nearly planar. researchgate.net This planarity is a key feature that can influence how the molecule intercalates with DNA or fits into the active site of an enzyme. In a study of 7-hydroxy-4-(hydroxymethyl)coumarin, the coumarin ring system was found to be almost planar, with a root-mean-square deviation of 0.0216 Å from the plane through all 11 non-hydrogen atoms of the system. researchgate.net The substituents, in this case, the hydroxymethyl and hydroxyl groups, were observed to lie close to the plane of the ring system. researchgate.net

The introduction of different substituents can affect this planarity and introduce specific stereochemical features that modulate biological activity. For instance, in a study of 4-methylcoumarin derivatives as anticancer agents, the addition of bulky alkyl chains at the C3 position was found to be crucial for cytotoxic activity. nih.gov While the study does not delve into the specific stereochemical conformations, the increasing activity with longer alkyl chains suggests that the spatial arrangement and hydrophobic interactions of these chains are important for the molecule's ability to interact with its biological target. scispace.com

Methodological Considerations in 7 Hydroxy 4 Methoxymethylcoumarin Research

Analytical Method Development and Validation

The accurate quantification and characterization of 7-Hydroxy-4-methoxymethylcoumarin rely on the development and validation of sensitive and specific analytical methods. These methods are crucial for various stages of research, from synthesis confirmation to its determination in different matrices.

Spectrophotometric Methods (e.g., UV-Spectrophotometry)

UV-Spectrophotometry is a widely utilized technique for the quantitative analysis of this compound. iajpr.com The development of a UV-spectrophotometric method typically involves several key steps, including the selection of an appropriate solvent and the determination of the wavelength of maximum absorbance (λmax). iajpr.com For instance, a mixture of water and methanol (B129727) (70:30 v/v) has been successfully used as a solvent for this compound, with the λmax identified at 321 nm. iajpr.com The specificity of the method is established by confirming that the solvent does not show any absorbance at this wavelength. iajpr.com

Method validation is performed according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines to ensure the method is fit for its intended purpose. iajpr.com Key validation parameters include:

Linearity: This is assessed by preparing a series of dilutions from a stock solution and measuring their absorbance. iajpr.com A linear relationship between concentration and absorbance is typically observed within a specific range, for example, 2-10 µg/mL. iajpr.com

Precision: The precision of the method is determined by repeatability (intraday precision) and intermediate precision (interday precision). iajpr.com This involves analyzing multiple preparations of the same sample on the same day and on different days, respectively. iajpr.com The percentage relative standard deviation (%RSD) is calculated, with values less than 2% indicating good precision. iajpr.com

Accuracy: Accuracy is often evaluated through recovery studies, where a known amount of the compound is added to a sample matrix and the percentage of recovery is determined. iajpr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. iajpr.com For this compound, reported LOD and LOQ values are 0.84 µg/mL and 2.54 µg/mL, respectively. iajpr.com

Robustness and Ruggedness: Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses the reproducibility of the method under different conditions, such as by different analysts. iajpr.com

A typical UV-Vis spectrum for a related compound, 7-hydroxy-4-methylcoumarin, shows maximum wavelengths at approximately 218.5 nm and 323 nm, corresponding to the lactone carbonyl and cinnamoyl chromophores, which are characteristic of coumarins. researchgate.net

Table 1: Validation Parameters for a UV-Spectrophotometric Method for 7-Hydroxy-4-methylcoumarin iajpr.com

| Parameter | Result |

| Linearity Range | 2-10 µg/mL |

| Limit of Detection (LOD) | 0.84 µg/mL |

| Limit of Quantification (LOQ) | 2.54 µg/mL |

| Precision (%RSD) | < 2% |

| Recovery | 75-100% |

Chromatographic Techniques (e.g., Liquid Chromatography with Derivatization)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer high selectivity and sensitivity for the analysis of coumarin (B35378) derivatives. While direct analysis is possible, derivatization is often employed to enhance the detectability of compounds, especially for those lacking a strong chromophore or fluorophore.

For hydroxy compounds, including those related to this compound, pre-column derivatization with a fluorescent reagent can significantly improve detection limits in liquid chromatography. nih.gov A novel fluorescent reagent, 7-[(chlorocarbonyl)methoxy]-4-methylcoumarin, has been developed for this purpose. nih.gov This reagent reacts with hydroxy groups to form highly fluorescent derivatives that can be easily detected. nih.gov

The development of an HPLC method involves optimizing various parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings. For complex matrices, sample preparation techniques like solid-phase extraction (SPE) are often necessary to remove interferences and concentrate the analytes before analysis. nih.gov

While specific HPLC methods for this compound are not extensively detailed in the provided context, the principles of method development and validation for related coumarins are applicable. For instance, the use of 4-bromomethyl-7-methoxycoumarin (B43491) as a fluorescent label for carboxylic acids highlights the utility of derivatization in enhancing the HPLC analysis of coumarin-related compounds. rug.nlnih.gov

In Vitro Assay Development and Optimization (e.g., MIC determination)

In vitro assays are fundamental for evaluating the biological activity of this compound and its derivatives. The determination of the Minimum Inhibitory Concentration (MIC) is a common assay used to assess the antimicrobial potential of a compound.

The broth dilution method is a standard technique for determining the MIC of a substance. nih.gov This involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium. nih.gov Each dilution is then inoculated with a standardized suspension of the target microorganism. nih.gov Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. nih.gov

For example, in a study on related coumarin derivatives, the MICs were determined against various bacterial strains, including Bacillus subtilis. nih.gov The results indicated that some derivatives exhibited moderate to potent antibacterial activity. nih.gov

When evaluating the bioactivity of this compound, it is crucial to consider factors that can influence the assay results, such as the choice of solvent for the test compound and the specific growth conditions for the microorganisms. For instance, in a study investigating the activity of 7-hydroxy-4-methylcoumarin against Pseudomonas fluorescens, the compound was tested at a concentration of 1000 ppm. ijcmas.com

Considerations for Deep Eutectic Solvents in Pharmaceutical Applications

Deep eutectic solvents (DESs) are emerging as promising green solvents and drug delivery systems in the pharmaceutical field. nih.govnih.gov These systems are typically formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) at a specific molar ratio, resulting in a significant depression of the melting point. nih.gov

Recent research has explored the use of 7-hydroxy-4-methylcoumarin as a component in the formation of DESs. rsc.org In one study, two new DESs were prepared using lidocaine, 7-hydroxy-4-methylcoumarin, and either lactic acid or levulinic acid. rsc.org Spectroscopic analysis, including NMR and IR, indicated the formation of strong hydrogen bonds between the components. rsc.org Thermal analysis confirmed their stability as deep eutectic solvents. rsc.org